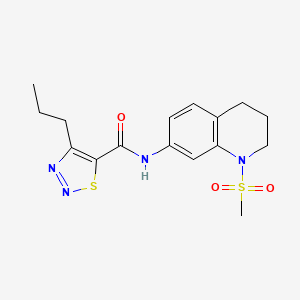
N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)-4-propyl-1,2,3-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various scientific research fields. This compound integrates several functional groups, making it a unique target for synthesis and analysis. It is primarily used for its biochemical properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic reactions.
Biology: : Employed in studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory or anticancer agents.
Industry: : Utilized in the development of materials with specific electronic or photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically begins with the preparation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate is synthesized through a cyclization reaction of the appropriate sulfonylated amine. The next step involves the construction of the 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety, often through a series of diazotization reactions followed by nucleophilic substitution. The final step is coupling these two intermediates under suitable conditions, such as using a coupling agent like EDCI or DCC in a solvent like DMF or DMSO, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced using batch or continuous flow methods, depending on the scale. Process optimization focuses on yield improvement, waste reduction, and cost-efficiency. The use of catalysts, reaction optimization, and automation are key factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions typically at the sulfur or nitrogen atoms.
Reduction: : Reduction reactions may target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: : The compound is susceptible to nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions vary, with temperatures often ranging from -78°C for cryogenic reactions to 150°C for high-temperature processes.
Major Products
The major products depend on the type of reaction. For oxidation, sulfoxide or sulfone derivatives are common. Reduction usually yields dihydro derivatives, and substitution reactions yield a variety of substituted thiadiazole products.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity or modulate receptor function, affecting various biochemical pathways. Its effects are mediated through interactions with active sites or allosteric sites on these targets.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like 1,2,3-thiadiazoles and tetrahydroquinoline derivatives, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combined functional groups. This combination imparts distinct chemical reactivity and biological activity. Similar compounds include:
1,2,3-Thiadiazole-5-carboxamide derivatives
Tetrahydroquinoline derivatives
Eigenschaften
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-5-13-15(24-19-18-13)16(21)17-12-8-7-11-6-4-9-20(14(11)10-12)25(2,22)23/h7-8,10H,3-6,9H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZVLHKOGVTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
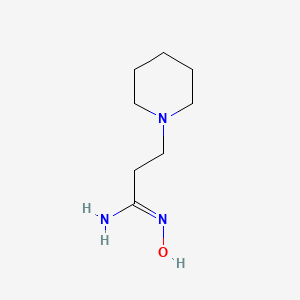
![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)
![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2360938.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)
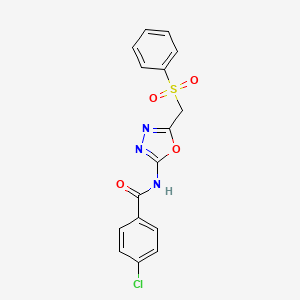
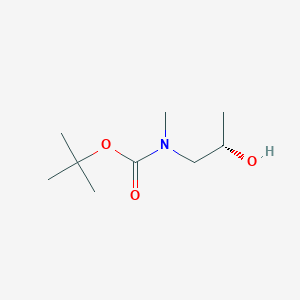
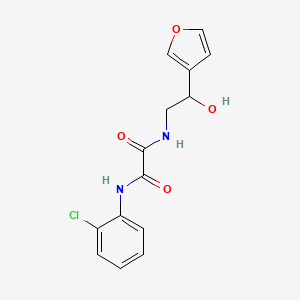
![4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one](/img/structure/B2360946.png)
![2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid](/img/structure/B2360948.png)
![N,N,6-Trimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2360950.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)
